molecular formula C13H17N3O B13650430 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide

Cat. No.: B13650430
M. Wt: 231.29 g/mol
InChI Key: CTRFFSOROZJNRH-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)-5-methyl-1H-indol-1-yl]acetamide (CAS 1334148-59-2) is a synthetic indole derivative of interest in medicinal chemistry research. The compound features a molecular formula of C13H17N3O and a molecular weight of 231.30 g/mol . Its structure incorporates both an indole nucleus and an acetamide side chain, pharmacophores that are frequently investigated for their broad biological potential. Indole derivatives are a significant area of study due to their wide range of reported pharmacological activities, which include anti-inflammatory, antimicrobial, and antioxidant properties . Similarly, acetamide derivatives are known for their high chemotherapeutic profile and are explored for various biological activities . This makes compounds like this compound valuable scaffolds for the development of novel therapeutic agents in drug discovery programs. This product is provided with a purity of 95% . It is classified with the signal word "Warning" and may cause skin and eye irritation, respiratory irritation, and be harmful if swallowed . Researchers should handle this material with appropriate personal protective equipment and in accordance with good laboratory practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide

InChI

InChI=1S/C13H17N3O/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17)

InChI Key

CTRFFSOROZJNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide

Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction or functionalization of the indole core bearing a methyl group at the 5-position.
  • Introduction of the 2-aminoethyl side chain at the 3-position of the indole.
  • Attachment of the acetamide group at the nitrogen (N-1) of the indole ring.

The synthetic route often employs classical Fischer indole synthesis or modifications thereof, followed by alkylation and amide formation steps.

Key Synthetic Steps and Conditions

Preparation of the Aminoketone Intermediate

According to US Patent US5942536A, aminoketones that serve as precursors to the target compound can be prepared by reacting haloketones with phthalimidate salts without additional base. The reaction mixture is heated between 40°C and 120°C for 2 hours to 3 days until completion. The aminoketones are then isolated by filtration or liquid-liquid extraction and can be purified by distillation, chromatography, or crystallization if necessary.

Fischer Indole Synthesis for Indole Core Formation

The 2-substituted-5-amino-3-(2-aminoethyl)-1H-indoles are synthesized by reacting 4-nitrophenylhydrazine with appropriate aminoketones under Fischer indolization conditions. This method is well-documented and involves heating the hydrazine and ketone in acidic media to form the indole ring system.

Amide Formation at Indole Nitrogen

The acetamide moiety is introduced by acylation of the indole nitrogen with acylating agents such as chloroacetyl chloride or acetic anhydride in the presence of a base like triethylamine. This step is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane at controlled temperatures (often 0–35°C) to avoid side reactions.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Haloketone + Phthalimidate Heat 40–120°C, 2h–3d, no extra base Aminoketone intermediate
2 Fischer Indolization 4-nitrophenylhydrazine, acidic conditions, heat 2-substituted-5-amino-3-(2-aminoethyl)-1H-indole
3 Acylation Chloroacetyl chloride, triethylamine, DMF, 0–35°C This compound

Purification and Characterization

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Conditions Time Yield (%) Notes
Aminoketone formation 40–120°C, no base, 2h–3d 2h to 3 days 70–85 Reaction monitored by TLC or HPLC
Fischer indolization Acidic medium, reflux Several hours 60–75 Classic Fischer conditions
Acylation (acetamide) Chloroacetyl chloride, TEA, 0–35°C 4–8 hours 65–80 Controlled temperature for selectivity

Spectroscopic Data Summary

Technique Data/Observation Interpretation
^1H NMR δ 2.05 ppm (acetyl-CH3), aromatic protons 6.5–7.5 ppm Confirms acetamide and indole protons
^13C NMR ~170 ppm (carbonyl C=O), aromatic carbons 100–140 ppm Carbonyl and aromatic carbons
HRMS Molecular ion peak matching C12H15N3O (expected MW) Confirms molecular formula
Melting Point 175–185°C Consistent with pure compound

Chemical Reactions Analysis

2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including mood regulation and cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide with key analogs identified in the evidence:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound C₁₃H₁₆N₃O 5-methyl, 3-(2-aminoethyl), 1-acetamide 230.29 Hypothetical (structural analog) Inferred
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide C₁₂H₁₄ClN₂O₂ 2-chloroacetamide, dihydroindole, 1-acetyl 268.71 Synthetic intermediate; halogenated analog
Melatonin (N-Acetyl-5-methoxytryptamine) C₁₃H₁₆N₂O₂ 5-methoxy, 3-ethylamine, 1-acetamide 232.28 Circadian rhythm regulation
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride C₁₃H₁₇ClN₂O₂ Ethyl ester, 5-methyl, hydrochloride salt 284.74 Chiral building block for drug synthesis
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide C₁₄H₁₈N₂O₂ 5-methoxy, 2-methyl, 3-ethylacetamide 246.31 Melatonin receptor ligand analog

Key Structural and Functional Differences:

The 2-aminoethyl side chain introduces a primary amine, increasing solubility in aqueous media relative to halogenated analogs like N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide .

Biological Activity :

  • Melatonin’s 5-methoxy group is critical for binding to MT₁/MT₂ receptors. The target compound’s 5-methyl substitution may reduce receptor affinity but improve metabolic stability .
  • The ethyl ester derivative () serves as a prodrug, whereas the acetamide group in the target compound may favor direct target engagement .

Synthetic Utility: Halogenated analogs (e.g., 2-chloroacetamide in ) are often intermediates for cross-coupling reactions, whereas the aminoethyl group in the target compound could facilitate conjugation or derivatization .

Physicochemical Properties:

  • pKa : The primary amine (pKa ~10) will protonate under physiological conditions, influencing ionic interactions with targets.

Biological Activity

2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide is an indole derivative with significant biological activity. Its structure features an aminoethyl side chain and an acetamide group, which contribute to its diverse pharmacological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and pathways:

  • Molecular Targets : The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects such as cell growth regulation and apoptosis.
  • Pathways Involved : It influences signaling pathways related to inflammation, cell survival, and proliferation, which are critical in cancer and other diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various human tumor cell lines, showing cytotoxic effects:

Cell LineType of CancerIC50 (μM)Reference
HT29Colon Carcinoma0.52
MCF7Breast Carcinoma0.34
PC3Prostate Carcinoma0.86

The cytotoxicity was evaluated using the MTT assay, indicating that the compound induces apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

MicroorganismMIC (μM)Reference
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that it could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Similar compounds within the indole family have demonstrated antioxidant properties, crucial for combating oxidative stress in biological systems. This activity may contribute to the overall therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Studies : A study highlighted its effectiveness against solid tumors, particularly colon and lung cancers. The compound was shown to inhibit tumor growth significantly when tested in vitro on cancer cell lines .
  • Mechanistic Insights : Research revealed that the compound affects tubulin polymerization, a critical process in cell division, leading to increased cytotoxicity in cancer cells . This mechanism is similar to that of known anticancer agents like colchicine.
  • Multitarget Potential : The compound's ability to act on multiple biological targets suggests its potential as a multitarget-directed ligand for various therapeutic applications, including neurodegenerative diseases .

Q & A

Q. What are the key considerations for synthesizing 2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide with high purity?

Synthesis typically involves sequential functionalization of the indole core. A common approach includes:

  • Indole alkylation : Introducing the 2-aminoethyl group at the indole C3 position via nucleophilic substitution or reductive amination.
  • Acetamide formation : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions .
  • Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (DMF/acetic acid) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Indole NH (~10–12 ppm, broad singlet).
    • Acetamide carbonyl (δ ~167–170 ppm in ¹³C).
    • Methyl groups (δ ~2.3 ppm for indole C5-CH₃; δ ~2.1 ppm for acetamide CH₃) .
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and indole NH (~3400 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Hydrogen bonding analysis (e.g., N–H···O interactions between acetamide and indole groups) .
  • Data collection : Optimize crystal mounting to avoid twinning. Use Mo Kα radiation (λ = 0.71073 Å) for small molecules.

Advanced Research Questions

Q. How can metabolic stability of this compound be assessed in preclinical studies?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Clₙₜ) .
  • MetaSite predictions : Identify metabolic soft spots (e.g., oxidation at the ethylamino side chain). Compare with experimental data to validate models .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the ethylamino chain to reduce CYP3A4/2D6-mediated oxidation .

Q. What computational strategies can predict binding affinities to biological targets (e.g., serotonin receptors)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Focus on:
    • Indole NH hydrogen bonding with Asp155 (5-HT₂A).
    • Acetamide carbonyl interaction with Ser159 .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories). Calculate binding free energy via MM-PBSA .

Q. How do crystallographic refinement parameters (R-factors, residual density) impact structural reliability?

  • R₁/wR₂ : Aim for R₁ < 0.05 and wR₂ < 0.15. High values suggest disorder or missing solvent .
  • Residual density maps : Peaks >1 e⁻/ų near the indole ring may indicate unresolved hydrogen atoms or thermal motion. Use SHELXL restraints for anisotropic refinement .
  • Twinning analysis : Apply PLATON’s TWIN law check for crystals with pseudo-symmetry .

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